molecular formula C14H12O3 B177547 Methyl 4-phenoxybenzoate CAS No. 21218-94-0

Methyl 4-phenoxybenzoate

Cat. No. B177547
CAS RN: 21218-94-0
M. Wt: 228.24 g/mol
InChI Key: XMXLYEKPSHVLKD-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybenzoate (M4PB) is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in ethanol, ether, and other polar solvents. It is a versatile compound that is used in a wide variety of laboratory experiments.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Methyl 4-phenoxybenzoate has been used in the synthesis of 3-Phenoxybenzoic acid derivatives . These derivatives have been studied for their pharmacological activity .

Methods of Application or Experimental Procedures

The compound 2-cyanoprop-2-yl 3-phenoxybenzoate, a derivative of Methyl 4-phenoxybenzoate, was synthesized via reaction of 3-phenoxybenzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor .

Results or Outcomes

Several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . The studied compounds did not influence dipeptidyl peptidase-4 activity .

Agricultural Research

Specific Scientific Field

This application falls under the field of Agriculture .

Summary of the Application

Methyl benzoate, a related compound to Methyl 4-phenoxybenzoate, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .

Results or Outcomes

Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .

properties

IUPAC Name

methyl 4-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-14(15)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLYEKPSHVLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345858
Record name Methyl 4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-phenoxybenzoate

CAS RN

21218-94-0
Record name Methyl 4-phenoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21218-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxybenzoate (0.200 g; 1.31 mmol), benzeneboronic acid (0.321 g; 2.63 mmol), copper acetate (0.477 g; 2.63 mmol) and pyridine (0.213 mL; 2.63 mmol) in dichloromethane (8 mL) was stirred at room temperature overnight. The reaction mixture was filtered and concentrated in vacuo.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.321 g
Type
reactant
Reaction Step One
Quantity
0.213 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.477 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MN Ahmed, K Ahmad, KA Yasin, T Farooq… - New Journal of …, 2019 - pubs.rsc.org
Owing to their wide occurrence in nature and immense applications in various fields, the synthesis of aryl alkyl ethers has remained a focus of interest. In contrast to the conventional/…
Number of citations: 7 pubs.rsc.org
Y Zhai, X Chen, W Zhou, M Fan, Y Lai… - The Journal of Organic …, 2017 - ACS Publications
Diaryl formation is achieved by coupling phenols and (hetero)aryl halides under the catalysis of CuI/N,N′-bis(2-phenylphenyl) oxalamide (BPPO) or CuI/N-(2-phenylphenyl)-N′-…
Number of citations: 50 pubs.acs.org
A Aranyos, DW Old, A Kiyomori, JP Wolfe… - Journal of the …, 1999 - ACS Publications
A general method for the palladium-catalyzed formation of diaryl ethers is described. Electron-rich, bulky aryldialkylphosphine ligands, in which the two alkyl groups are either tert-butyl …
Number of citations: 687 pubs.acs.org
N Kühl, MM Leuthold, MAM Behnam… - Journal of Medicinal …, 2021 - ACS Publications
… Methyl 4-phenoxybenzoate derivatives were synthesized according to a procedure modified from the literature. (23) Molecular sieves (4 Å) were given to a mixture of 91 (1 equiv), …
Number of citations: 21 pubs.acs.org
RL Chisango - 2018 - commons.ru.ac.za
… Procedure for the synthesis of methyl 4-phenoxybenzoate … Procedure for the synthesis of methyl 4-phenoxybenzoate 3.12: … Methyl 4-phenoxybenzoate (3.12): …
Number of citations: 2 commons.ru.ac.za
Y Du, F Yao, Y Tuo, M Cai - Journal of Chemical Research, 2017 - journals.sagepub.com
The heterogeneous O-arylation of phenols by nitroarenes was achieved in DMF at 100 C by using an MCM-41-immobilised bidentate nitrogen copper(II) complex [MCM-41-2N-Cu(OAc) …
Number of citations: 1 journals.sagepub.com
DD Thiaré, PA Diaw, OMA Mbaye, D Sarr… - Macedonian Journal of …, 2022 - mjcce.org.mk
The photolysis of fenvalerate, a pyrethroid insecticide, was studied in acetonitrile by 1 H nuclear magnetic resonance (NMR) and 13 C NMR to identify the site of bond cleavage and gas …
Number of citations: 1 mjcce.org.mk
JH Xu, J Lee, W Wang, YD Park - Protein and Peptide Letters, 2022 - ingentaconnect.com
Background: Tyrosinase inhibitor developments have been widely attended by investigators for their various applications. Objective: A combination of virtual screening of docking …
Number of citations: 1 www.ingentaconnect.com
N Micic - 2020 - core.ac.uk
… Operating in the continuous flow regime, 5 mmol of phenoxybenzene diazonium tetrafluoroborate was processed to afford 952 mg of methyl 4-phenoxybenzoate in 83% isolated yield (…
Number of citations: 0 core.ac.uk
N Haga, H Takayanagi - The Journal of Organic Chemistry, 1996 - ACS Publications
… Methyl 4-Phenoxybenzoate (1h): prepared from methyl 4-bromobenzoate and phenol; colorless prisms, yield 62%, mp 62.5−63.0 C (lit. mp 58−60 C). Anal. …
Number of citations: 58 pubs.acs.org

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